

5-Bromo-7-methyl-1H-indole CAS number 15936-81-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-7-methyl-1H-indole**

Cat. No.: **B185917**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-7-methyl-1H-indole** (CAS: 15936-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-methyl-1H-indole is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active compounds.^[1] Indole and its derivatives are fundamental scaffolds in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.^{[2][3]} The presence of a bromine atom and a methyl group on the indole ring of this particular compound provides specific steric and electronic properties, making it a valuable intermediate for medicinal chemistry and drug discovery programs.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **5-Bromo-7-methyl-1H-indole**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-7-methyl-1H-indole** is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	15936-81-9	[4] [5] [6]
Molecular Formula	C ₉ H ₈ BrN	[6]
Molecular Weight	210.07 g/mol	[6] [7]
IUPAC Name	5-bromo-7-methyl-1H-indole	[4] [6]
Physical Form	Solid or semi-solid or lump or liquid	[4]
Boiling Point	165 °C at 0.1 Torr	[7]
Density	1.503 g/mL at 25 °C	[7] [8]
Flash Point	>110 °C	[7]
pKa	16.34 ± 0.30 (Predicted)	[7]
Storage	Sealed in dry, room temperature	[4]

Synthesis and Purification

The synthesis of **5-Bromo-7-methyl-1H-indole** is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the use of 4-bromo-2-methylaniline as a starting material.[\[1\]](#)

Experimental Protocol: Synthesis from 4-bromo-2-methylaniline[\[1\]](#)

This protocol is based on a patented preparation method which involves iodination, Sonogashira coupling, and a final ring-closing reaction.

Step 1: Iodination of 4-bromo-2-methylaniline

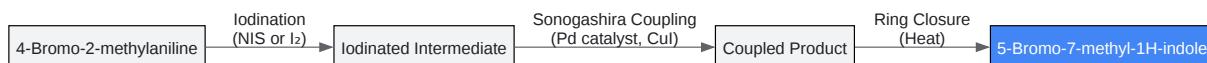
- To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetic acid, acetonitrile, dichloromethane, or chloroform), an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine (I₂) is added.

- The molar ratio of the iodinating agent to the starting aniline is typically between 1:1 and 2:1.
- The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up to isolate the iodinated intermediate.

Step 2: Sonogashira Coupling

- The iodinated intermediate from Step 1 is subjected to a Sonogashira coupling reaction with a suitable acetylene derivative.
- The reaction is catalyzed by a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$, and a copper(I) co-catalyst like CuI .
- The reaction is carried out in an appropriate solvent, for instance, THF, acetonitrile, toluene, or dichloromethane, and in the presence of a base.
- The mixture is heated, and the progress is monitored until the starting material is consumed.

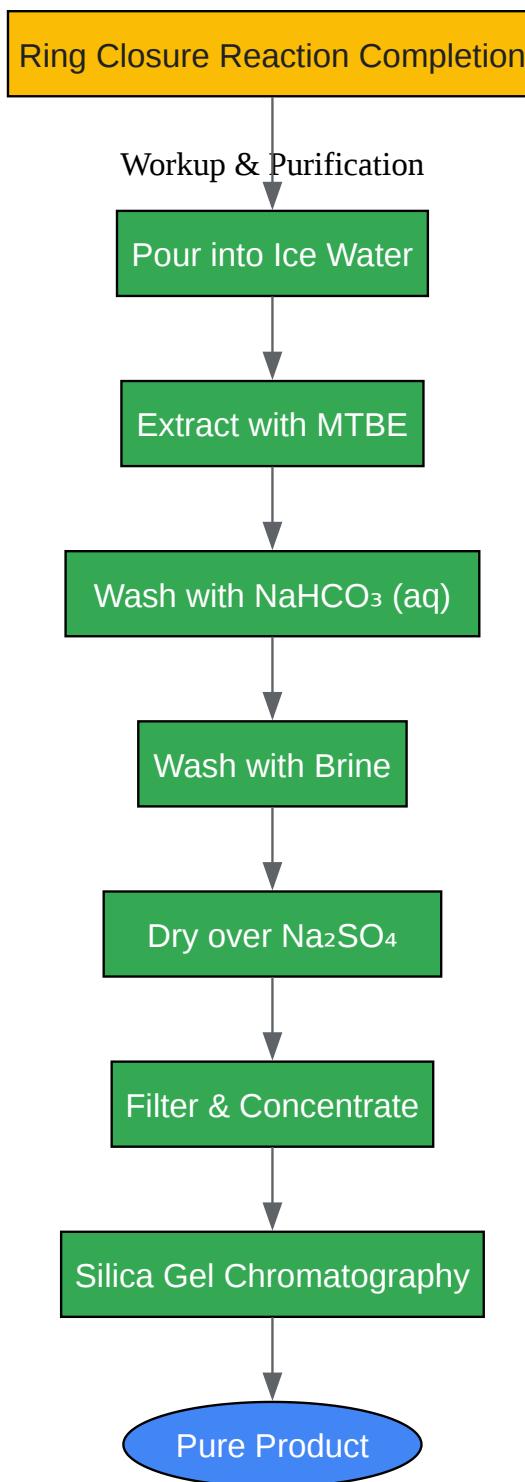
Step 3: Ring Closing Reaction to form **5-Bromo-7-methyl-1H-indole**


- The product from the Sonogashira coupling is then subjected to a ring-closing reaction to form the indole ring.
- This is typically achieved by heating the intermediate in a suitable solvent.
- The reaction mixture is then heated to 60 °C and maintained for 2 hours.

Purification:

- After the reaction, the mixture is poured into ice water and extracted with an organic solvent like methyl tert-butyl ether.
- The organic layer is washed sequentially with an aqueous sodium bicarbonate solution and brine.

- It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated).
- The resulting crude product is purified by silica gel column chromatography to yield pure **5-Bromo-7-methyl-1H-indole**.[\[1\]](#)


A yield of approximately 75-80% has been reported for this process.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis Pathway of **5-Bromo-7-methyl-1H-indole**.

Reaction Phase

[Click to download full resolution via product page](#)

Post-synthesis Experimental Workup and Purification Workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **5-Bromo-7-methyl-1H-indole**.

Spectroscopy	Data
Mass Spectrometry	MS (M+1): 210, 212[1]
¹ H NMR (400MHz, CDCl ₃)	δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[1]

Applications in Research and Drug Development

Indole derivatives are a cornerstone in medicinal chemistry.[3] **5-Bromo-7-methyl-1H-indole**, as a substituted indole, is an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

- **Anticancer Agents:** Substituted indoles are widely investigated for their anticancer properties. [9] Bromo-substituted indoles, in particular, have been used to develop inhibitors of key signaling pathways in cancer cells, such as those involving receptor tyrosine kinases.[9]
- **Neurological Disorders:** The indole nucleus is present in several neurotransmitters, and its derivatives are explored for treating neurological conditions like migraine.[1]
- **Chemical Synthesis:** The bromine atom at the 5-position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to create libraries of novel compounds for drug screening.[10][11]

Safety and Handling

5-Bromo-7-methyl-1H-indole is associated with several hazard classifications.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

5-Bromo-7-methyl-1H-indole is a versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for creating novel compounds with a wide array of potential biological activities. The strategic placement of the bromo and methyl groups allows for further chemical modifications, paving the way for the development of new therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety guidelines due to its hazardous nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. rjpn.org [rjpn.org]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-7-methyl-1H-indole | 15936-81-9 [sigmaaldrich.com]
- 5. 5-Bromo-7-methyl-1H-indole | 15936-81-9 [chemicalbook.com]
- 6. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy Methyl 5-bromo-7-methyl-1H-indole-4-carboxylate [smolecule.com]
- 11. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [5-Bromo-7-methyl-1H-indole CAS number 15936-81-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185917#5-bromo-7-methyl-1h-indole-cas-number-15936-81-9\]](https://www.benchchem.com/product/b185917#5-bromo-7-methyl-1h-indole-cas-number-15936-81-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com